2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
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Overview
Description
2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a unique structure combining azetidine, triazole, and pyridine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, especially given its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl, reducing agents like sodium borohydride, and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolo-pyridine core but lacks the azetidine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Similar triazole structure but with a pyrazine ring instead of pyridine.
1,2,4-Triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of pyridine.
Uniqueness
2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolo-pyridine derivatives and contributes to its potential as a versatile compound in various applications .
Biological Activity
The compound 2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4O with a molecular weight of 232.28 g/mol . The unique structure features an azetidine ring fused with a triazolo-pyridine scaffold, which contributes to its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₄O |
Molecular Weight | 232.28 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By disrupting CDK2/cyclin A2 interactions, the compound induces apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have shown that derivatives of triazolo-pyridines exhibit varying degrees of activity against bacteria and fungi. The incorporation of the azetidine moiety enhances the compound's ability to target microbial pathogens .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of CDK2 : By inhibiting CDK2 activity, the compound interferes with cell cycle progression.
- Interaction with Adenosine Receptors : Investigations into its interactions with adenosine receptors suggest potential applications in treating diseases associated with these receptors .
Study on Anticancer Activity
In a recent study examining the anticancer effects of various triazolo-pyridines, this compound was found to significantly reduce cell viability in human cancer cell lines compared to control groups. The study utilized various assays to measure cell proliferation and apoptosis rates .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed that it exhibited activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C10H12N4O/c1-6-2-8-12-10(7-4-11-5-7)13-14(8)9(15)3-6/h2-3,7,11H,4-5H2,1H3,(H,12,13) |
InChI Key |
TYYSNXCJVIXQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=C(N2)C3CNC3 |
Origin of Product |
United States |
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